molecular formula C12H12Cl2N2O B2443475 2-(2,4-Dichlorophenyl)-2-morpholinoacetonitrile CAS No. 135595-04-9

2-(2,4-Dichlorophenyl)-2-morpholinoacetonitrile

Cat. No.: B2443475
CAS No.: 135595-04-9
M. Wt: 271.14
InChI Key: AEIYKBMCHVJDRP-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-2-morpholinoacetonitrile is an organic compound characterized by the presence of a dichlorophenyl group and a morpholino group attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-2-morpholinoacetonitrile typically involves the reaction of 2,4-dichlorobenzyl chloride with morpholine in the presence of a base, followed by the addition of acetonitrile. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of microreactors can improve mass transfer and temperature control, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-2-morpholinoacetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(2,4-Dichlorophenyl)-2-morpholinoacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-2-morpholinoacetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dichlorophenyl)-2-morpholinoacetonitrile is unique due to its combination of a dichlorophenyl group and a morpholino group, which imparts specific chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry .

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-2-morpholin-4-ylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O/c13-9-1-2-10(11(14)7-9)12(8-15)16-3-5-17-6-4-16/h1-2,7,12H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIYKBMCHVJDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C#N)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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